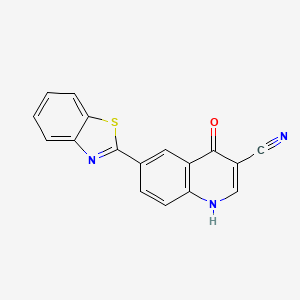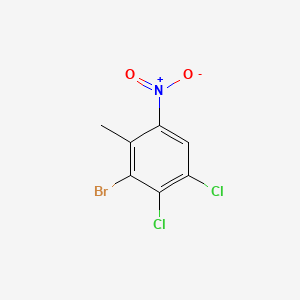
3-Bromo-1,2-dichloro-4-methyl-5-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1,2-dichloro-4-methyl-5-nitrobenzene is an aromatic compound with a benzene ring substituted with bromine, chlorine, methyl, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,2-dichloro-4-methyl-5-nitrobenzene typically involves electrophilic aromatic substitution reactions. The process can be broken down into several steps:
Halogenation: The bromine and chlorine atoms are introduced through halogenation reactions. Bromination can be carried out using bromine in the presence of a catalyst like iron bromide, while chlorination can be done using chlorine gas or a chlorinating agent like sulfuryl chloride.
Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-1,2-dichloro-4-methyl-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution due to the presence of electron-withdrawing groups like nitro and halogens.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol can be used for nucleophilic substitution reactions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used for reduction reactions.
Oxidation: Potassium permanganate in an alkaline medium is commonly used for oxidation reactions.
Major Products
Aminobenzene Derivatives: Reduction of the nitro group yields aminobenzene derivatives.
Carboxylic Acids: Oxidation of the methyl group results in carboxylic acids.
Applications De Recherche Scientifique
3-Bromo-1,2-dichloro-4-methyl-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific electronic properties.
Pharmaceuticals: It can be a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agricultural Chemicals: The compound is used in the synthesis of agrochemicals like pesticides and herbicides.
Mécanisme D'action
The mechanism of action of 3-Bromo-1,2-dichloro-4-methyl-5-nitrobenzene involves its interaction with various molecular targets:
Electrophilic Substitution: The compound can act as an electrophile in aromatic substitution reactions, where the electron-deficient aromatic ring reacts with nucleophiles.
Reduction and Oxidation: The nitro and methyl groups undergo redox reactions, altering the compound’s chemical properties and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dichloro-4-nitrobenzene: Similar structure but lacks the bromine and methyl groups.
3-Bromo-4-nitrotoluene: Similar structure but lacks the chlorine atoms.
2,4-Dichloro-5-nitrotoluene: Similar structure but lacks the bromine atom.
Uniqueness
3-Bromo-1,2-dichloro-4-methyl-5-nitrobenzene is unique due to the combination of substituents on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both electron-withdrawing (nitro, halogens) and electron-donating (methyl) groups makes it a versatile compound in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C7H4BrCl2NO2 |
|---|---|
Poids moléculaire |
284.92 g/mol |
Nom IUPAC |
3-bromo-1,2-dichloro-4-methyl-5-nitrobenzene |
InChI |
InChI=1S/C7H4BrCl2NO2/c1-3-5(11(12)13)2-4(9)7(10)6(3)8/h2H,1H3 |
Clé InChI |
LZTNRVBTOBVIPT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1[N+](=O)[O-])Cl)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


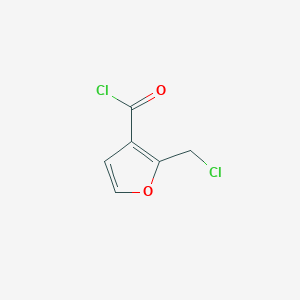
![Benzyl 2-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13944609.png)
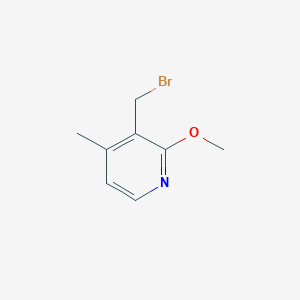
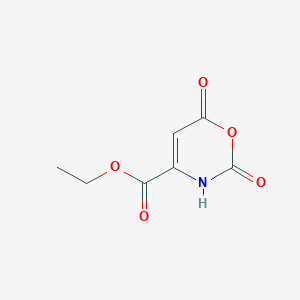
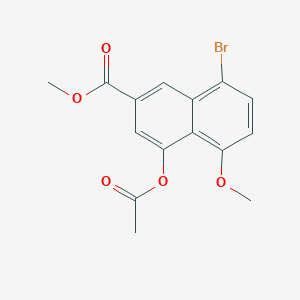

![4-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13944646.png)
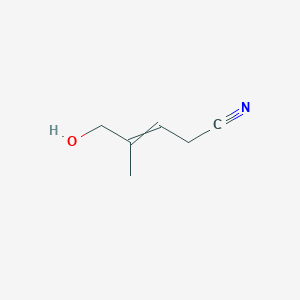
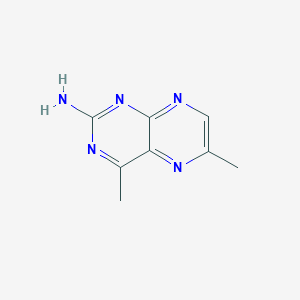

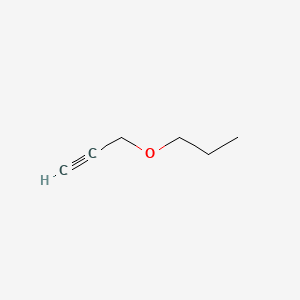
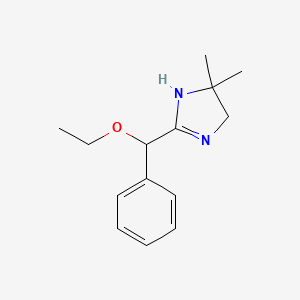
![1-[6-(hydroxymethyl)-3-pyridinyl]Cyclopropanecarbonitrile](/img/structure/B13944670.png)
